molecular formula C9H7N3O B8515407 2-cyano-1-(3-furylmethyl)-1H-imidazole

2-cyano-1-(3-furylmethyl)-1H-imidazole

Cat. No. B8515407
M. Wt: 173.17 g/mol
InChI Key: VTACHQGKLFZNOP-UHFFFAOYSA-N
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Patent
US04810800

Procedure details

Place 4.0 g (0.021 mol) 2-cyano-1-(3-furylmethyl)-1H-imidazole, 20 ml ethanolic HCl, 20 ml ethanol and 1 g 10% Pd/C in a Parr hydrogenator with an initial pressure of 52 psi. After 18 hours remove the reaction mixture from the Parr hydrogenator, add 20 ml H2O, remove the catalyst by filtration, concentrate the filtrate to obtain an off-white solid which is recrystallized from ethanol containing a little concentrated HCl to give the desired product as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]([CH2:8][C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1)#[N:2].Cl>[Pd].C(O)C>[NH2:2][CH2:1][C:3]1[N:4]([CH2:8][C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)C=1N(C=CN1)CC1=COC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 hours remove the reaction mixture from the Parr hydrogenator
Duration
18 h
ADDITION
Type
ADDITION
Details
add 20 ml H2O
CUSTOM
Type
CUSTOM
Details
remove the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
to obtain an off-white solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol containing a little concentrated HCl

Outcomes

Product
Name
Type
product
Smiles
NCC=1N(C=CN1)CC1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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